Cas no 78-44-4 (Carisoprodol)

Carisoprodol structure
Carisoprodol structure
商品名:Carisoprodol
CAS番号:78-44-4
MF:C12H24N2O4
メガワット:260.3300
MDL:MFCD00057661
CID:34116
PubChem ID:329749238

Carisoprodol 化学的及び物理的性質

名前と識別子

    • Carisoprodol
    • isopropylcarbamic acid ester with 2-(hydroxymethyl)-2-methylpentyl carbamate
    • n-isopropyl 2-methyl-2-propyl-1,3-propanediol dicarbamate
    • (1-Methylethyl)carbamic acid 2-(((aminocarbonyl)oxy)methyl)-2-methylpentyl ester
    • (1-methylethyl)-carbamicaci2-(((aminocarbonyl)oxy)methyl)-2-methylpentyl
    • (1-methylethyl)carbamicacid2-(((aminocarbonyl)oxy)methyl)-2-methylpentyles
    • 1,3-Propanediol, 2-methyl-2-propyl-, carbamate isopropylcarbamate
    • 2-Methyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate
    • 1-Carbamoyloxy-2-isopropylcarbamoyloxymethyl-2-methyl-pentan
    • 1-Carbamoyloxy-3-isopropylcarbamoyloxy-2-methyl-2-propyl-propan
    • 4-Methyl-4-propyl-2,6-dioxa-heptandisaeure-amid-isopropylamid
    • 4-methyl-4-propyl-2,6-dioxa-heptanedioic acid amide-isopropylamide
    • Apesan
    • Arusal
    • Brianil
    • Calenfa
    • Carisol
    • cb8019
    • Flexal
    • Mioril
    • N-isopropyl 2-methyl-2-propyl-propane-1,3-diol di(carbamate)
    • RELA
    • Sanoma
    • Carisoprodol 2-methyl-2-n-propyl-1,3-propanediol dicarbamate
    • 2-[(Carbamoyloxy)methyl]-2-methylpentyl Isopropylcarbamate
    • Isopropylcarbamic Acid 2-[(Carbamoyloxy)methyl]-2-methylpentyl Ester
    • Isomeprobamate
    • Carisoprodate
    • Carisoprodatum
    • Isobamate
    • Isoprotane
    • Isoprothane
    • Carisoma
    • Isopropyl meprobamate
    • SOMA
    • Mioratrina
    • Mioartrina
    • Somalgit
    • Atonalyt
    • Flexartal
    • Skutamil
    • Miolisodal
    • Relasom
    • Nospasm
    • Somanil
    • Carlsoprol
    • Carisoprodolum
    • Stialgin
    • Somadril
    • Carsodal
    • Domarax
    • Mioriodol
    • Mediquil
    • Izoprotan
    • Isoprotan
    • Caprodat
    • Diolene
    • Carlsoma
    • Carlsodol
    • Flexidon
    • Flexagilt
    • Caridolin
    • Meprodat
    • Listaflex
    • Flexagit
    • Fibrosona
    • Chinchen
    • C
    • MDL: MFCD00057661
    • インチ: 1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)
    • InChIKey: OFZCIYFFPZCNJE-UHFFFAOYSA-N
    • ほほえんだ: O(C(N([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C(C([H])([H])[H])(C([H])([H])OC(N([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 260.17400
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 9
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 90.6
  • 互変異性体の数: 4

じっけんとくせい

  • 密度みつど: 1.1035 (rough estimate)
  • ゆうかいてん: 92.0 to 96.0 deg-C
  • ふってん: 170°C/2mmHg(lit.)
  • フラッシュポイント: 209.9±24.0 °C
  • 屈折率: 1.4560 (estimate)
  • すいようせい: <0.1 g/100 mL at 19.5 ºC
  • PSA: 90.65000
  • LogP: 3.11390
  • マーカー: 1842

Carisoprodol セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P264-P270-P301+P312+P330-P501
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: R22
  • セキュリティの説明: S36
  • RTECS番号:FB3325000
  • 危険物標識: Xn
  • ちょぞうじょうけん:貯蔵温度2-8°C
  • どくせい:LD50 in mice, rats (mg/kg): 2340, 1320 orally; 980, 450 i.p. (Berger)
  • リスク用語:R22
  • セキュリティ用語:S36

Carisoprodol 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Carisoprodol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3573-5G
Carisoprodol
78-44-4 98.0%(LC&N)
5G
¥505.0 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C136470-1g
Carisoprodol
78-44-4 98%
1g
¥91.90 2023-09-03
TRC
C183580-10g
Carisoprodol
78-44-4
10g
$ 242.00 2023-04-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci75040-1mg
Carisoprodol (CRM)
78-44-4 98%
1mg
¥332.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023353-5g
Carisoprodol
78-44-4 98%
5g
¥539 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C136470-100g
Carisoprodol
78-44-4 98%
100g
¥4119.90 2023-09-03
abcr
AB550531-5g
Carisoprodol; .
78-44-4
5g
€96.50 2025-03-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023353-25g
Carisoprodol
78-44-4 98%
25g
¥2023 2024-05-21
abcr
AB550531-25 g
Carisoprodol; .
78-44-4
25g
€279.70 2023-07-11
abcr
AB550531-25g
Carisoprodol; .
78-44-4
25g
€253.90 2025-03-19

Carisoprodol 関連文献

Carisoprodolに関する追加情報

Carisoprodol and CAS No. 78-44-4: A Comprehensive Overview

Carisoprodol, a compound with the chemical name 2-(4-chlorophenyl)-2-(methylamino)propanoic acid, is widely recognized for its therapeutic applications in the field of musculoskeletal medicine. The compound is identified by the CAS number CAS No. 78-44-4, which serves as a unique identifier in chemical and pharmaceutical databases. This introduction delves into the properties, mechanisms of action, and recent advancements in the research and application of Carisoprodol.

The molecular structure of Carisoprodol consists of a propanoic acid moiety linked to a chlorobenzene ring and a methylamino group. This configuration contributes to its pharmacological profile, making it an effective agent for managing musculoskeletal pain and discomfort. The compound's ability to interact with central nervous system receptors has been extensively studied, providing insights into its therapeutic benefits and potential side effects.

Recent research has focused on understanding the pharmacokinetics and pharmacodynamics of Carisoprodol. Studies have demonstrated that the compound undergoes rapid absorption after oral administration, with peak plasma concentrations typically observed within two hours post-dose. The primary metabolic pathway involves the conversion of Carisoprodol into meprobamate, another centrally acting muscle relaxant, which further contributes to its therapeutic effects.

The clinical applications of Carisoprodol have been well-documented in various medical settings. It is commonly prescribed for short-term treatment of acute musculoskeletal conditions such as lower back pain, neck pain, and spasms. The drug's mechanism of action involves depressing motor neuron activity, which results in muscle relaxation and alleviation of pain. This makes it particularly useful in conditions where muscle spasm is a significant component of the symptoms.

One of the key areas of interest in recent years has been the potential for misuse and dependence associated with Carisoprodol. While it is not classified as a controlled substance in many jurisdictions, its structural similarity to barbiturates has raised concerns about its potential for abuse. Ongoing research aims to develop strategies to mitigate these risks while maintaining its therapeutic efficacy.

Advances in analytical chemistry have enabled more precise quantification of Carisoprodol and its metabolites in biological samples. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have become indispensable tools for studying drug metabolism and pharmacokinetics. These methods provide valuable data for optimizing dosing regimens and monitoring patient responses to therapy.

The role of Carisoprodol in combination therapy has also been explored. Studies suggest that its synergistic effects when used alongside other analgesics can enhance overall pain management outcomes. This approach is particularly relevant in chronic pain conditions where multiple mechanisms contribute to the patient's discomfort.

Ethical considerations in prescription practices have prompted healthcare providers to adopt more stringent guidelines for Carisoprodol use. Emphasis on proper diagnosis, patient education, and monitoring for signs of dependence are critical components of responsible prescribing protocols. These measures aim to ensure that the benefits of Carisoprodol are maximized while minimizing potential risks.

The future direction of Carisoprodol research includes exploring novel formulations that could improve bioavailability and reduce side effects. Additionally, investigating its potential role in non-musculoskeletal conditions is an area of growing interest. By expanding our understanding of this compound's multifaceted properties, we can unlock new therapeutic possibilities.

In conclusion, Carisoprodol remains a valuable tool in the management of musculoskeletal pain due to its effective muscle relaxant properties and favorable pharmacokinetic profile. Continued research efforts are essential for optimizing its use, addressing concerns about misuse, and exploring new applications. As our knowledge base expands, so too will our ability to harness the therapeutic potential of this compound while ensuring patient safety and efficacy.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:78-44-4)Carisoprodol
A1050832
清らかである:99%
はかる:25g
価格 ($):150.0